1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cycloheptyl group, a methyl group, and a trimethoxyphenyl group, all attached to a dihydropyrazolo[3,4-d][1,3]thiazinone core. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and a β-keto ester, the pyrazole ring can be formed through a cyclization reaction.
Introduction of the Thiazine Ring: The pyrazole intermediate can then be reacted with a thiourea derivative to form the thiazine ring.
Functional Group Modifications: Subsequent steps involve introducing the cycloheptyl, methyl, and trimethoxyphenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale operations. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical agent due to its unique structure.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group could facilitate binding to hydrophobic pockets in proteins, while the pyrazolo[3,4-d][1,3]thiazinone core might interact with active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one: Unique due to its specific substituents and ring structure.
1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-2(2H)-one: Similar but with a different position of the thiazinone ring.
1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4(2H)-one: Another isomer with a different ring structure.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties not found in closely related compounds.
Properties
Molecular Formula |
C22H29N3O4S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-cycloheptyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C22H29N3O4S/c1-13-23-21-18(22(26)24-25(21)15-9-7-5-6-8-10-15)20(30-13)14-11-16(27-2)19(29-4)17(12-14)28-3/h11-12,15,20H,5-10H2,1-4H3,(H,24,26) |
InChI Key |
NGNIIZWBRXIISN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NN2C4CCCCCC4 |
Origin of Product |
United States |
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